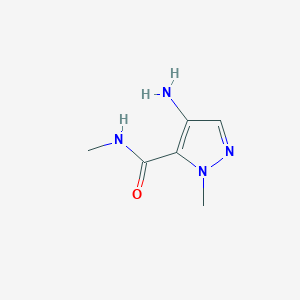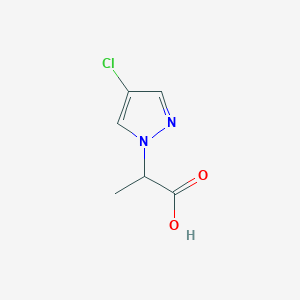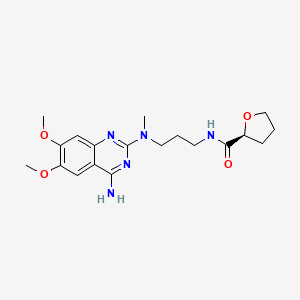
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral molecule that is likely to be of interest due to its structural features which include a tert-butoxycarbonyl (Boc) protected amino group and a 3,4-dimethoxyphenyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with Boc-protected amino groups and phenyl substitutions are discussed, indicating the relevance of such structures in the synthesis of biologically active molecules or as intermediates in the production of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start from readily available amino acids or their derivatives. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, an intermediate of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involved methylation, reduction, protection, and mesylation steps, yielding the target compound in 65% overall yield . These examples demonstrate the complexity and efficiency of synthetic routes for such compounds.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of a Boc group which serves as a protective group for the amino functionality during synthesis. This group can be removed under acidic conditions once the desired reactions on other parts of the molecule are complete. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the reactivity and physical properties of the compound, as well as its potential interactions with biological targets.
Chemical Reactions Analysis
Boc-protected amino acid derivatives are versatile intermediates that can undergo a variety of chemical reactions. For example, the Boc group can be removed to free the amino group for further reactions. The phenyl ring can participate in electrophilic aromatic substitution reactions, and the presence of substituents like methoxy groups can direct such reactions. The carboxylic acid functionality allows for the formation of esters and amides, which are common in drug molecules and other bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acid derivatives are influenced by their functional groups. The Boc group increases steric bulk and provides protection for the amino group, which can be beneficial during certain reactions. The presence of a carboxylic acid group makes these compounds acidic and capable of forming salts with bases. Substituents on the phenyl ring, such as methoxy groups, can affect the compound's solubility, boiling point, and melting point, as well as its ability to interact with biological molecules.
科学的研究の応用
Synthesis and Chemical Properties
Optically Pure Derivatives
The compound has been used to prepare optically pure derivatives like (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. This involves a Pictet-Spengler ring closure of an optically pure precursor without significant racemization and the development of an asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Synthesis of Pyrrolo[2,1-a]isoquinolines
It has been employed in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, indicating its utility in complex molecular syntheses (Garcia et al., 2006).
Asymmetric Hydrogenation
This compound is involved in the asymmetric hydrogenation of enamines for the preparation of beta-amino acid pharmacophores. This process includes the synthesis of related compounds with high enantiomeric excess, indicating its significance in stereoselective synthesis (Kubryk & Hansen, 2006).
Biotin Synthesis Intermediate
It is used as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This showcases its importance in the synthesis of biologically significant compounds (Qin et al., 2014).
Catalysis and Protecting Groups
It's involved in N-tert-butoxycarbonylation of amines, highlighting its role in the protection of amine groups during chemical synthesis (Heydari et al., 2007).
Synthesis of Antimicrobial Agents
The compound is used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives showing antimicrobial activities, demonstrating its potential in pharmaceutical research (Pund et al., 2020).
Building Blocks for Polyamides
It acts as a precursor for chiral monomers in the synthesis of AABB-type stereoregular polyamides, indicating its role in the development of advanced polymers (Gómez et al., 2003).
Polyacetylene Synthesis
It's used in the synthesis of amino acid-derived acetylene monomers for the polymerization and study of properties of polymers, showcasing its application in material science (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
特性
IUPAC Name |
(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEVPXYRCVCOIV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426603 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499995-84-5 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)
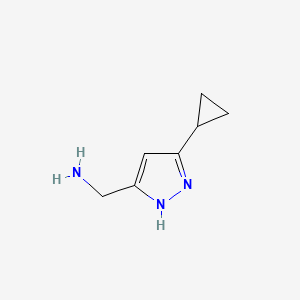
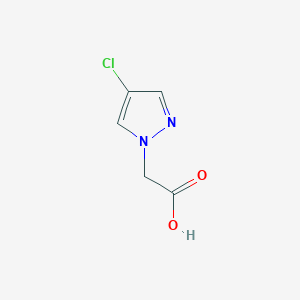
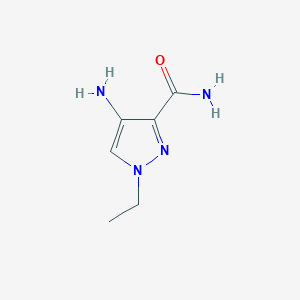
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)
